molecular formula C13H22N2O3 B7583484 3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one

3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one

Cat. No. B7583484
M. Wt: 254.33 g/mol
InChI Key: YEGWMNKYKQGOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as AZO, and it belongs to the family of azo compounds. AZO is synthesized through a series of chemical reactions, and it has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of AZO is not fully understood, but it is believed to involve the interaction of the compound with specific enzymes or biomolecules in the body. This interaction results in a change in the fluorescence properties of the compound, which can be used to detect enzymatic activity or biomolecule concentration.
Biochemical and Physiological Effects:
AZO has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of specific enzymes in the body. This compound has also been found to have potential anti-inflammatory properties, as well as the ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AZO in lab experiments is its high sensitivity and specificity for detecting enzymatic activity or biomolecule concentration. However, the use of AZO in lab experiments is limited by its potential toxicity and the complexity of its synthesis process.

Future Directions

There are several future directions for the use of AZO in scientific research. One potential direction is the development of new biosensors that use AZO as a fluorescent probe for detecting specific biomolecules. Additionally, AZO could be used in the development of new drug delivery systems that target specific cells or tissues in the body. Further research is needed to fully understand the mechanism of action of AZO and its potential applications in scientific research.

Synthesis Methods

The synthesis of AZO involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of 2-oxoethylamine with azocane-1-carboxylic acid. This reaction results in the formation of an intermediate product, which is then reacted with ethyl chloroformate to form the final product, AZO. The synthesis of AZO is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry.

Scientific Research Applications

AZO has been found to have various scientific research applications, including its use as a fluorescent probe for detecting enzymatic activity. This compound has also been used in the development of biosensors for detecting specific biomolecules in biological samples. Additionally, AZO has been found to have potential applications in drug delivery systems, as it can be used to target specific cells or tissues in the body.

properties

IUPAC Name

3-[2-(azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-12(11-15-9-6-10-18-13(15)17)14-7-4-2-1-3-5-8-14/h1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGWMNKYKQGOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)CN2CCCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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